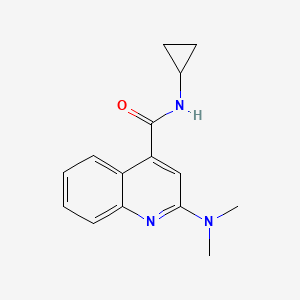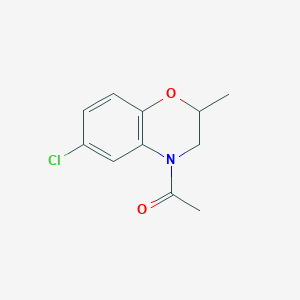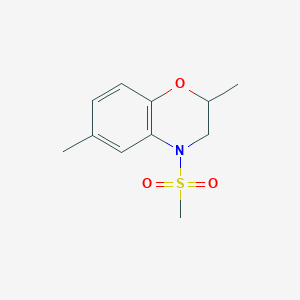
(3-Isopropyl-5-isoxazolyl)(piperidino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Isopropyl-5-isoxazolyl)(piperidino)methanone, also known as A-84, is a synthetic compound that has gained attention in the field of neuroscience research due to its potential as a tool for studying the central nervous system. A-84 is a potent and selective inhibitor of the glycine transporter GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft.
作用机制
(3-Isopropyl-5-isoxazolyl)(piperidino)methanone acts as a potent and selective inhibitor of the glycine transporter GlyT1. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which helps to terminate the action of glycine at its receptors. By inhibiting GlyT1, (3-Isopropyl-5-isoxazolyl)(piperidino)methanone increases the concentration of glycine in the synaptic cleft, leading to enhanced activation of glycine receptors.
Biochemical and Physiological Effects:
(3-Isopropyl-5-isoxazolyl)(piperidino)methanone has been shown to have a number of biochemical and physiological effects in animal models. In vitro studies have demonstrated that (3-Isopropyl-5-isoxazolyl)(piperidino)methanone increases the amplitude and duration of glycine-mediated currents in neurons. In vivo studies have shown that (3-Isopropyl-5-isoxazolyl)(piperidino)methanone increases the firing rate of neurons in the spinal cord and enhances the activity of inhibitory interneurons. (3-Isopropyl-5-isoxazolyl)(piperidino)methanone has also been shown to have analgesic effects in animal models of chronic pain.
实验室实验的优点和局限性
One of the main advantages of using (3-Isopropyl-5-isoxazolyl)(piperidino)methanone in lab experiments is its selectivity for GlyT1. This allows researchers to selectively manipulate the glycine system without affecting other neurotransmitter systems. (3-Isopropyl-5-isoxazolyl)(piperidino)methanone is also relatively easy to synthesize and has good stability, making it a convenient tool for researchers. However, one limitation of (3-Isopropyl-5-isoxazolyl)(piperidino)methanone is that its effects on the glycine system may be influenced by factors such as pH and ionic strength, which can vary between experimental conditions.
未来方向
There are several potential future directions for research on (3-Isopropyl-5-isoxazolyl)(piperidino)methanone. One area of interest is the role of the glycine system in neurological disorders such as schizophrenia and epilepsy. (3-Isopropyl-5-isoxazolyl)(piperidino)methanone may be a useful tool for investigating the role of glycine in these disorders and for developing new treatments. Another potential direction is the development of new GlyT1 inhibitors with improved selectivity and potency. Finally, (3-Isopropyl-5-isoxazolyl)(piperidino)methanone may be used in combination with other drugs to enhance their efficacy, particularly in the treatment of chronic pain.
合成方法
The synthesis of (3-Isopropyl-5-isoxazolyl)(piperidino)methanone involves several steps, starting with the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 2-bromoacetophenone to form 2,2-dimethyl-4-phenacyl-1,3-dioxolane. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form (3-isopropyl-5-isoxazolyl)methanol. Finally, this compound is reacted with piperidin-4-one hydrochloride to yield (3-isopropyl-5-isoxazolyl)(piperidino)methanone.
科学研究应用
(3-Isopropyl-5-isoxazolyl)(piperidino)methanone has been used extensively in research on the central nervous system, particularly in studies of the glycine system. Glycine is an important neurotransmitter that plays a role in a variety of physiological processes, including motor control, sensory processing, and sleep regulation. (3-Isopropyl-5-isoxazolyl)(piperidino)methanone's ability to selectively inhibit the reuptake of glycine from the synaptic cleft makes it a valuable tool for studying the role of glycine in these processes.
属性
IUPAC Name |
piperidin-1-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)10-8-11(16-13-10)12(15)14-6-4-3-5-7-14/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKPAVCJECXGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropyl-5-isoxazolyl)(piperidino)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)
![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)

![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)



![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)
